BenchChemオンラインストアへようこそ!

Boc-N-PEG1-C2-NHS ester

ADC DAR PEGylation

This monodisperse PEG1 linker ensures exact stoichiometric control, critical for achieving consistent drug-to-antibody ratios (DAR) in ADCs and reproducible degradation profiles in PROTACs. Unlike longer PEG analogs, PEG1 provides a rigid spatial arrangement that minimizes payload aggregation and maintains binding affinity. Use the NHS ester for amine conjugation, then deprotect the Boc group for downstream functionalization. Ideal for PROTAC linker-length optimization and solid-phase peptide synthesis. Standard ≥95% HPLC purity, shipped under ambient conditions.

Molecular Formula C14H22N2O7
Molecular Weight 330.34
CAS No. 1260092-55-4
Cat. No. B611204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-PEG1-C2-NHS ester
CAS1260092-55-4
Synonymst-Boc-N-amido-PEG1-NHS ester
Molecular FormulaC14H22N2O7
Molecular Weight330.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
InChIKeyKTMOAQDFUHQKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4): A Monodisperse PEG Linker for Precision PROTAC and ADC Synthesis


Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker containing a single ethylene glycol unit (PEG1) . It features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, with a molecular weight of 330.33 g/mol . This linker is classified as a non-cleavable, alkyl/ether-derived PROTAC linker and is also employed in the synthesis of antibody-drug conjugates (ADCs) [1]. Its monodisperse nature ensures precise stoichiometric control, which is critical for achieving consistent drug-to-antibody ratios (DAR) in ADCs and reproducible degradation profiles in PROTACs [1][2].

Why Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4) Cannot Be Substituted with Longer PEG Analogs


The substitution of Boc-N-PEG1-C2-NHS ester with longer PEG analogs (e.g., PEG2, PEG3) is not chemically equivalent and can fundamentally alter the performance of the final conjugate [1]. Linker length is a critical determinant of ternary complex formation in PROTACs and of drug-to-antibody ratio (DAR) and hydrophilicity in ADCs [1][2]. In PROTAC design, cell activity exhibits a significant dependence on linker length, with studies showing a clear trend of PEG-3 > PEG-4 ≫ PEG-2 in degradation efficiency . Similarly, in ADCs, longer PEG chains increase hydrophilicity but may introduce unwanted flexibility, while shorter chains like PEG1 provide a more rigid, controlled spatial arrangement that can be crucial for maintaining binding affinity and avoiding payload aggregation [2][3]. Therefore, a PEG2 or PEG3 analog cannot be assumed to be a direct substitute; the linker length must be empirically optimized for each specific E3 ligase-target pair or antibody-payload combination [1].

Quantitative Evidence for Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4) Differentiation


Defined PEG1 Spacer Enables Higher DAR and Reduced Aggregation in ADCs

Boc-N-PEG1-C2-NHS ester, with its precisely defined PEG1 spacer, is a key building block for generating monodisperse PEGylated linkers for ADCs . The use of uniform, monodisperse PEG linkers, as opposed to polydisperse alternatives, has been shown to prevent payload aggregation and rapid clearance, enabling higher drug-to-antibody ratios (DARs) [1]. In practice, ADCs constructed with consistent PEGylated linkers and defined DARs exhibit less off-target toxicity and improved on-target efficacy [1].

ADC DAR PEGylation Aggregation

PEG1 Linker Length in PROTACs: A Critical Determinant for Achieving Degradation

In a study of Retro-2-based PROTACs, it was demonstrated for the first time that degradation of the translation termination factor GSPT1 is directly dependent on the length of the flexible PEG chain linker [1]. Specifically, molecules containing a PEG-2 linker were able to degrade GSPT1, while longer PEG linkers may not produce the same effect due to altered ternary complex geometry [1]. A separate analysis across different chemical series showed a consistent trend in cell activity: PEG-3 > PEG-4 ≫ PEG-2, highlighting the narrow optimal window for linker length .

PROTAC Linker Length Degradation Efficiency GSPT1

Boc Protection Confers Synthetic Control Not Possible with Fmoc Analogs

Boc-N-PEG1-C2-NHS ester utilizes a tert-butyloxycarbonyl (Boc) protecting group for its amine, which is orthogonal to the NHS ester . This contrasts with Fmoc-protected analogs like Fmoc-PEG1-NHS ester . The Boc group is stable under the basic conditions used for Fmoc deprotection and is removed under mild acidic conditions, allowing for sequential, controlled conjugation strategies in peptide and oligonucleotide synthesis . This acid-labile nature makes it particularly suitable for solid-phase synthesis where Fmoc-based strategies are common, providing an orthogonal handle for introducing PEG linkers post-synthetically .

Solid-Phase Synthesis Boc vs. Fmoc Protecting Groups Orthogonality

Optimal Application Scenarios for Boc-N-PEG1-C2-NHS ester (CAS 1260092-55-4)


Synthesis of Monodisperse, High-DAR Antibody-Drug Conjugates (ADCs)

Boc-N-PEG1-C2-NHS ester is ideally suited for constructing the linker-payload component of ADCs where precise control over the drug-to-antibody ratio (DAR) and minimization of aggregation are paramount [1]. Its monodisperse PEG1 spacer is a critical building block for generating uniform PEGylated linkers that prevent hydrophobic payloads from aggregating, thereby enabling higher DARs and improved pharmacokinetic profiles [1][2]. This compound is used to synthesize heterobifunctional linkers that, after Boc deprotection, can be conjugated to a drug payload and subsequently attached to an antibody via the NHS ester moiety [1].

PROTAC Library Synthesis for Linker Length Optimization

The compound is a key starting material for building PROTAC libraries with systematically varied linker lengths [1]. Given that linker length is a critical determinant of degradation efficiency—with different E3 ligase-target pairs showing distinct optimal lengths—Boc-N-PEG1-C2-NHS ester provides the foundational PEG1 unit [1][2]. Researchers can use this building block to create a series of linkers (e.g., PEG1, PEG2, PEG3) for empirical testing to identify the precise length that maximizes ternary complex formation and target degradation, as demonstrated in recent studies [2].

Orthogonal Bioconjugation in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, Boc-N-PEG1-C2-NHS ester provides an orthogonal, acid-labile handle for introducing a PEG spacer [1]. After completion of peptide synthesis on resin, the free N-terminus or a deprotected lysine side-chain can be reacted with the NHS ester to introduce the PEG1-Boc moiety [2]. This allows for the addition of a hydrophilic spacer and a protected amine for further modifications, all while remaining fully compatible with the Fmoc deprotection and cleavage steps of the SPPS workflow [1][2].

Synthesis of Defined PEG-Protein/Oligonucleotide Conjugates

The compound is employed to create precise, monodisperse PEGylated biomolecules, such as proteins, peptides, and amine-modified oligonucleotides [1][2]. The NHS ester reacts efficiently with primary amines to form a stable amide bond, attaching the short PEG1-Boc unit [1]. Subsequent Boc deprotection reveals a free amine, which can be used for further conjugation, such as attaching a fluorophore, biotin, or another targeting ligand [2]. This strategy ensures a well-defined, single modification that enhances solubility and reduces immunogenicity without introducing the heterogeneity of polydisperse PEG reagents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-PEG1-C2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.